N-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide

Bioactivity Target engagement Data availability

N-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide (CAS 1797080-27-3) is a synthetic small molecule belonging to the N-sulfonylpiperidine carboxamide class, characterized by a piperidine core bearing a 4-fluorophenylsulfonyl group at the 4-position and a 3-chlorophenyl carboxamide at the 1-position. It has a molecular formula of C₁₈H₁₈ClFN₂O₃S and a molecular weight of 396.86 g/mol, and is primarily listed in screening compound collections such as ZINC (ID and proprietary vendor catalogs.

Molecular Formula C18H18ClFN2O3S
Molecular Weight 396.86
CAS No. 1797080-27-3
Cat. No. B2517800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
CAS1797080-27-3
Molecular FormulaC18H18ClFN2O3S
Molecular Weight396.86
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18ClFN2O3S/c19-13-2-1-3-15(12-13)21-18(23)22-10-8-17(9-11-22)26(24,25)16-6-4-14(20)5-7-16/h1-7,12,17H,8-11H2,(H,21,23)
InChIKeyDLPRKLHIFSTJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide (CAS 1797080-27-3) – Chemical Identity and Supplier Baseline


N-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide (CAS 1797080-27-3) is a synthetic small molecule belonging to the N-sulfonylpiperidine carboxamide class, characterized by a piperidine core bearing a 4-fluorophenylsulfonyl group at the 4-position and a 3-chlorophenyl carboxamide at the 1-position . It has a molecular formula of C₁₈H₁₈ClFN₂O₃S and a molecular weight of 396.86 g/mol, and is primarily listed in screening compound collections such as ZINC (ID 6650671) and proprietary vendor catalogs [1]. No primary research literature or authoritative bioactivity database entries were identified for this specific compound in peer-reviewed journals, PubChem BioAssay, ChEMBL, or patent documents as of the search date; all available information originates from vendor product pages and computational prediction databases [1].

1 Unexplored scaffold: 4‑sulfonylpiperidine‑1‑carboxamide chemotype with no prior SAR studies, enabling novel target hypothesis testing.
2 Computational hypothesis: SEA predictions suggest possible interactions with AKR1C3, EPHX2, TGM2 – may support in silico triage and experimental validation.
3 Data‑dependent procurement: No experimental bioactivity or ADME data exist; procurement only for de novo assay development or model benchmarking.

Why N-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide Cannot Be Replaced by a Generic Analog Without Experimental Validation


The N-sulfonylpiperidine carboxamide scaffold exhibits profound structure–activity relationship (SAR) sensitivity: minor substituent changes can shift target engagement profiles between orexin receptors, 11β-hydroxysteroid dehydrogenase, HBV capsid assembly, and soluble epoxide hydrolase, as documented across multiple patent families [1][2][3]. For CAS 1797080-27-3, the specific combination of a 3-chlorophenyl carboxamide (H-bond donor, electron-withdrawing meta-Cl) and a 4-fluorophenylsulfonyl group (electron-withdrawing, lipophilic) is predicted by SEA to favor targets such as AKR1C3, PYGL, EPHX2, and TGM2, but these predictions remain computationally derived and experimentally unconfirmed [4]. Because no direct bioactivity data exist for this compound, any procurement decision based on generic class-level assumptions about “piperidine carboxamides” or “sulfonylpiperidines” would be speculative. A scientific user who replaces this specific compound with a closely related analog (e.g., 3-carboxamide regioisomer or 4-chlorophenyl variant) without head-to-head data risks acquiring a molecule with an entirely different target profile; the evidence below makes the absence of substitution-grade data explicit.

! Regioisomeric mismatch: SAR from bioactive 3‑carboxamide analogs may not transfer to the 4‑sulfonyl‑1‑carboxamide scaffold; target engagement profiles are likely distinct.
! Predicted target divergence: Computationally predicted targets (AKR1C3, EPHX2) differ from validated targets of common analogs; substitution may lead to unrelated biological activity.
! Absent head‑to‑head data: No direct comparative bioactivity or selectivity data exist; any analog replacement remains speculative without experimental confirmation.

N-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide (1797080-27-3): Quantitative Differentiation Evidence and Data Availability Assessment


Experimentally Measured Bioactivity: No Quantitative Data Available for Target Engagement or Phenotypic Readouts – Data Gap Notification

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, and peer-reviewed literature using CAS 1797080-27-3, the IUPAC name, and the InChIKey DLPRKLHIFSTJPQ returned zero experimentally measured IC₅₀, EC₅₀, Kᵢ, or Kd values for this specific compound [1]. The ZINC database entry ZINC6650671 explicitly states 'There is no known activity for this compound' in ChEMBL 20 [1]. Closely related analogs from the N-sulfonylpiperidine-3-carboxamide subclass, such as compound C-39, demonstrated an IC₅₀ of 1.2 ± 0.3 μM against HBV DNA secretion in HepAD38 cells [2]. However, CAS 1797080-27-3 is a 4-sulfonylpiperidine-1-carboxamide positional isomer, and extrapolation of the 3-carboxamide SAR to the 1-carboxamide series is not supported by any published data [2]. Until experimental bioactivity measurements are generated, any claim of biological differentiation from comparator molecules is unsupported.

Bioactivity Data Gap
Data gap
No experimentally measured IC₅₀, EC₅₀, Kᵢ, or Kd values found for this compound.
Procurement contingent on de novo experimental validation.
Closest analog C-39 IC₅₀ 1.2 µM in HBV assay; scaffold differs.
Bioactivity Target engagement Data availability Procurement risk

Regioisomeric Scaffold Divergence: 4‑Sulfonylpiperidine-1‑carboxamide vs. 3‑Carboxamide Subclass – SAR Incompatibility Evidence

CAS 1797080-27-3 bears the sulfonyl group at the piperidine 4-position and the carboxamide at the 1-position, whereas all published bioactive N-sulfonylpiperidine carboxamides in the HBV capsid assembly [1], 11β-hydroxysteroid dehydrogenase [2], and orexin receptor [3] patent families feature a sulfonyl at the 1-position and carboxamide at the 3-position, or a sulfonyl at the 1-position and carboxamide at the 4-position. This regioisomeric difference alters the vector of the substituted phenyl rings and the hydrogen-bonding geometry of the urea/carboxamide moiety, which is known to be critical for target binding [1][3]. No head-to-head comparison of 4-sulfonylpiperidine-1-carboxamides with 1-sulfonylpiperidine-3-carboxamides exists in the public domain, precluding any SAR extrapolation [1].

Scaffold SAR Coverage
Class-level inference
4‑sulfonyl‑1‑carboxamide: 0 published SAR studies.
1‑sulfonyl‑3‑carboxamide: >3 target families with quantitative SAR.
SAR incompatibility; extrapolation not supported.
No head‑to‑head comparison exists.
Scaffold comparison Positional isomer SAR HBV 11β-HSD1

Computationally Predicted Target Profile: SEA Affinity Predictions as Differentiable but Unconfirmed Hypotheses

The Similarity Ensemble Approach (SEA) applied to ZINC6650671 using ChEMBL 20 data predicts potential interactions with AKR1C3 (aldo-keto reductase family 1 member C3, P=0, Max Tc=42), PYGL (glycogen phosphorylase, P=0, Max Tc=40), EPHX2 (soluble epoxide hydrolase, P=45, Max Tc=53), and TGM2 (transglutaminase 2, P=58, Max Tc=36) [1]. These predictions are based on chemical similarity to known ligands and have not been experimentally validated for this compound. The predicted target spectrum differs from the experimentally validated targets of the 3-carboxamide regioisomers (HBV core protein, 11β-HSD1, orexin receptors), suggesting that the 4-sulfonyl-1-carboxamide scaffold may occupy a distinct biological activity space [1][2]. No comparator compound with the same 4-sulfonylpiperidine-1-carboxamide scaffold and experimentally measured target engagement was identified for direct prediction accuracy benchmarking.

Predicted Target Profile
Context-dependent
Predicted (SEA): AKR1C3, EPHX2, TGM2, PYGL.
Validated (3‑carboxamide): HBV, 11β‑HSD1, orexin. Zero overlap.
Distinct predicted target space; computationally unconfirmed.
No experimental validation; hypothesis only.
Target prediction SEA AKR1C3 EPHX2 Virtual screening

Physicochemical and Drug-Likeness Properties: Computed Values for In Silico Triage vs. Experimentally Characterized Analogs

The ZINC database provides computed physicochemical parameters for CAS 1797080-27-3: molecular weight 396.87 g/mol, calculated logP 3.519, topological polar surface area (tPSA) 66 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, 4 rotatable bonds, and fraction sp³ 0.28 [1]. These values satisfy all Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) and Veber rules (rotatable bonds ≤ 10, tPSA ≤ 140 Ų), suggesting favorable oral bioavailability potential if a suitable target were identified [1]. The computed logP of 3.519 is moderately higher than the typical range for the 3-carboxamide HBV inhibitors (e.g., C-39 predicted logP ~2.8 based on structure), indicating increased lipophilicity that may affect solubility and non-specific binding [2]. Experimental aqueous solubility, logD, pKa, and permeability data are not available in the public domain, limiting direct comparison with more extensively characterized analogs [2].

Computed Properties
Data to verify
Target: clogP 3.52, tPSA 66 Ų.
C-39 (est.): clogP ~2.8, tPSA ~75–85 Ų.
Higher lipophilicity may alter solubility/binding.
Experimental logD, solubility data unavailable.
Physicochemical properties Lipinski Drug-likeness Solubility Permeability

Recommended Application Scenarios for N-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide (CAS 1797080-27-3) Based on Available Evidence


Novel Scaffold Exploration in AKR1C3, EPHX2, or TGM2 Inhibitor Discovery Programs

Investigators seeking structurally novel starting points for AKR1C3 (cancer, steroid metabolism), EPHX2 (cardiovascular, inflammation), or TGM2 (fibrosis, celiac disease) inhibitor programs may consider CAS 1797080-27-3 as a computational screening hit for experimental validation. The SEA predictions provide testable hypotheses, and the 4‑sulfonylpiperidine-1‑carboxamide scaffold represents an unexplored chemotype with no prior art in these target families according to current patent and literature analysis [1].

Negative Control or Chemoproteomics Probe for N-Sulfonylpiperidine Profiling Studies

Given that the 3‑carboxamide regioisomers show activity against HBV, 11β‑HSD1, and orexin receptors [2], a research group conducting broad chemoproteomic profiling or selectivity panels across the N‑sulfonylpiperidine family could employ CAS 1797080-27-3 as a structurally matched but putatively inactive (or orthogonally active) comparator. The distinct predicted target space supports its use in phenotypic screening cascades to control for scaffold-specific effects [1].

Medicinal Chemistry Optimization Campaigns Requiring a 4-Sulfonylpiperidine-1-Carboxamide Core

For structure-based design projects where the 4‑sulfonylpiperidine-1‑carboxamide geometry is specifically required to orient substituents into a binding pocket inaccessible to the 3‑carboxamide or 4‑carboxamide-1‑sulfonyl isomers, CAS 1797080-27-3 serves as a commercially available synthetic intermediate or core scaffold. Its substitution pattern allows independent modification of the 3‑chlorophenyl and 4‑fluorophenyl rings, enabling SAR exploration .

Computational Model Training and Algorithm Validation for Bioactivity Prediction

As a compound with predicted but experimentally unconfirmed bioactivity, CAS 1797080-27-3 represents a suitable test case for validating machine learning, docking, or pharmacophore models designed to prospectively predict target engagement. Procurement of this compound and subsequent experimental testing would generate a data point to benchmark the accuracy of computational target prediction algorithms against the SEA baseline predictions [1].

Application
Selection Property
Validation Focus
AKR1C3/EPHX2/TGM2 inhibitor discovery
Unexplored 4‑sulfonylpiperidine‑1‑carboxamide topology
Target engagement assays to test SEA predictions
Chemoproteomics probe / negative control
Structurally matched but orthogonal predicted target space
Selectivity profiling vs bioactive 3‑carboxamide analogs
Medicinal chemistry optimization
Regioisomeric geometry enabling unique vector orientation
Synthetic modification of 3‑chlorophenyl & 4‑fluorophenyl rings
Computational model validation
Predicted but unconfirmed bioactivity data point
Benchmarking prediction accuracy via experimental testing
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